molecular formula C20H36N2O2 B4035307 1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione

Cat. No.: B4035307
M. Wt: 336.5 g/mol
InChI Key: HNQLCWVJARYCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperidine rings attached to a hexane backbone, with ketone groups at both ends of the hexane chain. Its molecular formula is C18H32N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione typically involves the reaction of 3,5-dimethylpiperidine with hexane-1,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Post-reaction purification steps, including filtration, crystallization, and recrystallization, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The piperidine rings can participate in substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The piperidine rings and ketone groups play a crucial role in binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bismaleimidohexane: A compound with similar structural features but different functional groups, used as a cross-linking reagent.

    1,6-Diaminohexane: Another hexane-based compound with amine groups instead of piperidine rings, used in polymer synthesis.

    1,6-Hexanedione: A simpler compound with only ketone groups, used as an intermediate in organic synthesis.

Uniqueness

1,6-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione is unique due to its combination of piperidine rings and ketone groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.

Properties

IUPAC Name

1,6-bis(3,5-dimethylpiperidin-1-yl)hexane-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2/c1-15-9-16(2)12-21(11-15)19(23)7-5-6-8-20(24)22-13-17(3)10-18(4)14-22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQLCWVJARYCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCCCC(=O)N2CC(CC(C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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